4-[5-[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide
Description
4-[5-[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Properties
IUPAC Name |
4-[5-[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5S2/c20-14-3-8-16(9-4-14)28(23,24)18(12-21)11-15-5-10-19(27-15)13-1-6-17(7-2-13)29(22,25)26/h1-11H,(H2,22,25,26)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDKVUFDJPVSAN-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Cyclization Reactions: These reactions involve the formation of a ring structure, which is a key step in the synthesis of furan derivatives.
Sulfonation Reactions:
Industrial production methods for this compound may involve the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
4-[5-[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-[5-[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various enzymes and proteins.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[5-[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity and the subsequent alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-[5-[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide can be compared with other similar compounds, such as:
4-[5-[(Z)-2-(4-chlorophenyl)-2-cyanovinyl]furan-2-yl]benzenesulfonamide: This compound has a similar structure but lacks the sulfonyl group, which may result in different chemical properties and reactivity.
4-[5-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide derivatives: These compounds have various substituents on the furan ring or the benzene ring, leading to differences in their chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
